molecular formula C6H8ClN3O2 B1588614 3-Nitrophenylhydrazine hydrochloride CAS No. 636-95-3

3-Nitrophenylhydrazine hydrochloride

Cat. No. B1588614
CAS RN: 636-95-3
M. Wt: 189.6 g/mol
InChI Key: BKOYKMLGFFASBG-UHFFFAOYSA-N
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Description

3-Nitrophenylhydrazine hydrochloride is a derivatizing reagent for carboxylic acids . It is used in the preparation of isosteviol-fused pyrazolines and pyrazoles as potential anticancer agents, and in the preparation of pyrazolobenzothiazines as inhibitors of hepatitis C virus replication .


Molecular Structure Analysis

The molecular formula of 3-Nitrophenylhydrazine hydrochloride is C6H8ClN3O2 . The molecular weight is 189.60 . The SMILES string is Cl.NNc1cccc(c1)N+=O .


Chemical Reactions Analysis

3-Nitrophenylhydrazine hydrochloride has been used in the derivatization of short-chain fatty acids (SCFAs) for analysis through liquid chromatography coupled with tandem mass spectrometry .


Physical And Chemical Properties Analysis

3-Nitrophenylhydrazine hydrochloride is a solid at 20°C . It should be stored under inert gas and conditions to avoid are air and moisture .

Scientific Research Applications

Derivatization Agent for Carboxylic Acids

3-Nitrophenylhydrazine hydrochloride: is commonly used as a derivatization agent for carboxylic acids in analytical chemistry. This application is crucial for enhancing the detection and quantification of carboxylic acids via chromatography and mass spectrometry . The compound reacts with carboxylic acids to form hydrazone derivatives, which are more volatile and detectable by these analytical methods.

Metabolomic Analyses

In metabolomics, 3-Nitrophenylhydrazine hydrochloride is employed to study various metabolites, including short-chain fatty acids (SCFAs), amino acids, sugars, and nucleotides . These analyses are essential for understanding metabolic pathways and can be used to identify biomarkers for diseases such as COVID-19 .

LC-MS Analysis of Volatile Acids

The compound is particularly useful for liquid chromatography-mass spectrometry (LC-MS) analysis of volatile acids. Its ability to derivatize acids enhances the sensitivity and specificity of LC-MS, making it a valuable tool for identifying and quantifying volatile organic compounds in complex mixtures .

Research on Microbial Fermentation Products

3-Nitrophenylhydrazine hydrochloride: has been speculated to play a key role in the analysis of microbial fermentation products from dietary fibers in the colon . This is significant for research on gut health and the impact of microbiota on overall well-being.

Synthesis of Hydrazone Compounds

In synthetic chemistry, 3-Nitrophenylhydrazine hydrochloride is used to synthesize hydrazone compounds. These compounds have various applications, including as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Safety and Handling Research

Due to its chemical properties, research on the safe handling and storage of 3-Nitrophenylhydrazine hydrochloride is also an important application. It involves studying the compound’s stability, reactivity, and appropriate safety measures to prevent accidents in the laboratory and industry .

Safety and Hazards

3-Nitrophenylhydrazine hydrochloride is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is also classified as a flammable solid .

properties

IUPAC Name

(3-nitrophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.ClH/c7-8-5-2-1-3-6(4-5)9(10)11;/h1-4,8H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOYKMLGFFASBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212984
Record name 3-Nitrophenylhydrazinium(1+) chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

636-95-3
Record name Hydrazine, (3-nitrophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitrophenylhydrazinium(1+) chloride
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Record name 3-Nitrophenylhydrazinium(1+) chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitrophenylhydrazinium(1+) chloride
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

3-Nitro-phenylamine (27.6 g, 0.2 mol) was dissolved in a mixture of H2O (40 mL) and 37% HCl (40 mL). A solution of NaNO2 (13.8 g, 0.2 mol) in H2O (60 mL) was added at 0° C., followed by the addition of SnCl2.H2O (135.5 g, 0.6 mol) in 37% HCl (100 mL) at that temperature. After stirring at 0° C. for 0.5 h, the solid was isolated via filtration and washed with water to give (3-nitro-phenyl)-hydrazine hydrochloride salt (B-4-a) (27.6 g, 73%).
Quantity
27.6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
135.5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Nitroaniline (28 g, 0.20 mol) was dissolved in a mixture of H2O (40 mL) and 37% HCl (40 mL). A solution of NaNO2 (14 g, 0.20 mol) in H2O (60 mL) was added to the mixture at 0° C., and then a solution of SnCl2.H2O (140 g, 0.60 mol) in 37% HCl (100 mL) was added. After stirring at 0° C. for 0.5 h, the insoluble material was isolated by filtration and was washed with water to give (3-nitrophenyl)hydrazine hydrochloride (28 g, 73%).
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
14 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
140 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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